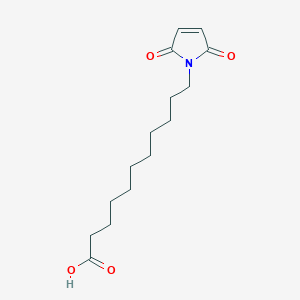

11-马来酰亚胺十一酸

描述

11-Maleimidoundecanoic acid is a chemical compound that is used in the synthesis of PROTACs . It is an alkyl chain-based PROTAC linker . The maleimide functional group can be used to conjugate a variety of biomolecules such as enzymes and DNA to the polymer chain .

Synthesis Analysis

11-Maleimidoundecanoic acid is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The molecular formula of 11-Maleimidoundecanoic acid is C15H23NO4 . Its molecular weight is 281.35 . The SMILES string representation of its structure isOC(=O)CCCCCCCCCCN1C(=O)C=CC1=O . Chemical Reactions Analysis

The maleimide functional group in 11-Maleimidoundecanoic acid can be used to conjugate a variety of biomolecules such as enzymes and DNA to the polymer chain .Physical And Chemical Properties Analysis

The physical form of 11-Maleimidoundecanoic acid is a powder . It has a melting point of 94-98 °C .科学研究应用

Bioconjugation

The maleimide functional group in 11-Maleimidoundecanoic acid can be used to conjugate a variety of biomolecules such as enzymes . This is particularly useful in the field of biochemistry where it is often necessary to attach a small molecule to a protein or other large biomolecule for the purpose of labeling or targeting.

Polymer Chemistry

In polymer chemistry, 11-Maleimidoundecanoic acid can be used as an intermediate for ester and amide linked maleimide monomers . This can be used to generate liquid crystal copolymers, which have applications in a variety of areas including display technology and materials science.

作用机制

Target of Action

11-Maleimidoundecanoic acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The compound’s primary targets are the E3 ubiquitin ligases and the target proteins that are intended for degradation . The maleimide functional group in the compound can be used to conjugate a variety of biomolecules such as enzymes and DNA to the polymer chain .

Mode of Action

The compound works by forming a bridge between the E3 ubiquitin ligase and the target protein . This is achieved through the maleimide functional group, which can form covalent bonds with thiol groups present in cysteine residues . This allows the compound to bind to its targets and bring them into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein .

Biochemical Pathways

The action of 11-Maleimidoundecanoic acid primarily affects the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the ubiquitination of target proteins, the compound effectively marks these proteins for degradation by the proteasome . This can have downstream effects on various cellular processes, depending on the specific proteins that are targeted.

Pharmacokinetics

Like other small molecules, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its size, polarity, and the presence of functional groups capable of forming hydrogen bonds .

Result of Action

The primary result of the action of 11-Maleimidoundecanoic acid is the degradation of its target proteins . This can lead to a decrease in the activity of these proteins, potentially altering cellular functions . The specific effects would depend on the identity of the target proteins.

Action Environment

The action of 11-Maleimidoundecanoic acid can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ability to form covalent bonds with its targets . Additionally, factors such as temperature and the presence of other biomolecules could potentially influence the compound’s stability and efficacy .

安全和危害

11-Maleimidoundecanoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

未来方向

属性

IUPAC Name |

11-(2,5-dioxopyrrol-1-yl)undecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c17-13-10-11-14(18)16(13)12-8-6-4-2-1-3-5-7-9-15(19)20/h10-11H,1-9,12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZTZBRGZXIBLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205689 | |

| Record name | AM-10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Maleimidoundecanoic acid | |

CAS RN |

57079-01-3 | |

| Record name | 11-Maleimidoundecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57079-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057079013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM-10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-10 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG78EY7HVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 11-Maleimidoundecanoic acid contribute to enhanced performance in perovskite solar cells? []

A1: 11-MUA plays a crucial role in enhancing the efficiency and stability of perovskite solar cells. When incorporated into the perovskite precursor solution, the carbonyl groups (carboxyl and amide) present in 11-MUA molecules interact strongly with lead ions (Pb2+). This interaction leads to improved perovskite film quality through:

Q2: Can 11-Maleimidoundecanoic acid be used to modify nanoparticles for drug delivery applications? [, ]

A2: Yes, 11-MUA demonstrates utility in modifying nanoparticles for drug delivery. Its chemical structure allows for covalent attachment to other molecules, enabling it to act as a linker.

- Nanoparticle Functionalization: 11-MUA can be used to attach drugs or targeting ligands to the surface of nanoparticles. []

- Drug Encapsulation: In the context of zwitterionic polypeptide-based nanocarriers, 11-MUA facilitates the encapsulation of the anti-cancer drug doxorubicin within the hydrophobic core of the nanocarrier. This allows for targeted delivery and controlled release of the drug. []

Q3: Does the size of magnetic nanoparticles influence their heating properties when coated with 11-Maleimidoundecanoic acid? []

A3: Yes, the size of magnetic nanoparticles (MNPs) significantly influences their heating ability in high-frequency magnetic fields, particularly when coated with 11-MUA. Research shows that even a small increase in diameter (around 1 nm) can alter the heating performance of the MNPs. This difference is attributed to changes in hydrodynamic, structural, and magnetic properties caused by the size difference. The study highlights the importance of carefully controlling nanoparticle size when designing MNPs for applications such as magnetic hyperthermia, where precise heat generation is crucial.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenz[a,h]acridine](/img/structure/B14076.png)